molecular formula C7H13ClO3S B2766726 (5-Methyloxan-2-yl)methanesulfonyl chloride CAS No. 2402828-68-4

(5-Methyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B2766726
CAS No.: 2402828-68-4
M. Wt: 212.69
InChI Key: RTTFRZJHMLXCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyloxan-2-yl)methanesulfonyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is often used in pharmaceutical testing and other scientific applications .

Scientific Research Applications

(5-Methyloxan-2-yl)methanesulfonyl chloride is widely used in various fields of scientific research:

    Chemistry: It serves as a reagent for the synthesis of complex organic molecules, enabling the development of novel pharmaceuticals and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of 5-methyloxan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide or sulfonate ester derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Mechanism of Action

The mechanism of action of (5-Methyloxan-2-yl)methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable sulfonamide or sulfonate ester derivatives. These reactions can modify the activity of biological molecules, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog that lacks the oxane ring structure.

    (5-Methyloxan-2-yl)methanesulfonyl Fluoride: A similar compound where the chloride is replaced by a fluoride group.

Uniqueness

(5-Methyloxan-2-yl)methanesulfonyl chloride is unique due to its oxane ring structure, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable reagent in organic synthesis and pharmaceutical research

Properties

IUPAC Name

(5-methyloxan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFRZJHMLXCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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